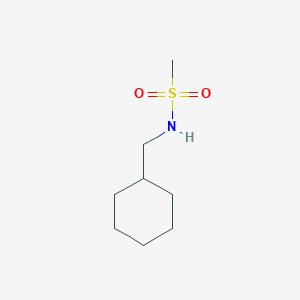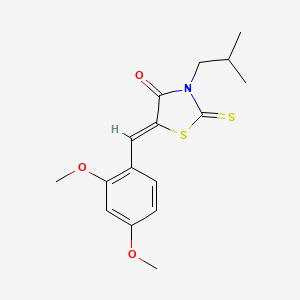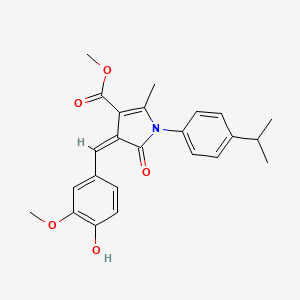![molecular formula C26H32N2O3 B4617132 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone often involves multi-step organic reactions. For example, the design and synthesis of biphenyl moiety linked with aryl piperazine derivatives have been explored for their potential antipsychotic activities. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, indicating a meticulous synthesis process that ensures the inclusion of functional groups contributing to these biological activities (Bhosale et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone is characterized by the presence of piperazine rings and phenyl groups, which are crucial for their biological activity. The structure of similar compounds has been elucidated using techniques like X-ray crystallography, revealing details such as hydrogen bonding and C-H…π interactions that stabilize the molecular conformation (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups like the piperazine ring and acryloyl moiety. For instance, azo-containing vinyl monomers related to this compound class demonstrate specific polymerization behaviors and optical storage capabilities due to the azo groups' ability to undergo photoinduced birefringence (Meng et al., 1996).
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Derivatives
Electrochemical oxidation has been explored to develop new phenylpiperazine derivatives through environmentally friendly methods. This approach provides a basis for synthesizing complex molecules like 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone, showcasing the potential for creating bioactive compounds or intermediates for further chemical transformations (Nematollahi & Amani, 2011).
Biomedical Applications
Modification of biodegradable polymers with amino compounds, including piperazine, suggests applications in developing materials with antibacterial, antioxidant, and anticancer properties. This chemical modification strategy could potentially be applied to the synthesis and functionalization of compounds like 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone for targeted biomedical applications (Abdelwahab et al., 2019).
Synthesis of Dihydropyrimidinone Derivatives
The synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli synthesis illustrates the utility of piperazine derivatives in creating pharmacologically relevant compounds. Such methodologies could be relevant for generating derivatives of 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone with potential pharmacological activities (Bhat et al., 2018).
Antimicrobial and Antifungal Applications
The development of chalcones containing piperazine moiety and their evaluation for antimicrobial activity indicates the potential of piperazine derivatives as antimicrobial agents. This suggests that structurally complex molecules such as 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone could be explored for similar applications (Tomar et al., 2007).
Material Science and Polymer Applications
The synthesis and characterization of functional biodegradable polymers through the combination of ring-opening polymerization and postpolymerization modification highlight the versatility of acryloyl and methacryloyl groups in polymer science. This methodology could be applicable to the synthesis of polymers derived from or containing the core structure of 1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone for specific material science applications (Chen et al., 2010).
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(4-pentoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-3-4-5-20-31-25-13-6-22(7-14-25)8-15-26(30)28-18-16-27(17-19-28)24-11-9-23(10-12-24)21(2)29/h6-15H,3-5,16-20H2,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFOYPQTWJGER-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)
![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)


![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)
![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)